2-Heptanone,5-(hydroxymethyl)
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Overview
Description
2-Heptanone,5-(hydroxymethyl) is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxymethyl group attached to the fifth carbon of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone,5-(hydroxymethyl) can be achieved through several methods. One common approach involves the hydroxymethylation of heptan-2-one using formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base catalyzing the addition of the hydroxymethyl group to the ketone.
Industrial Production Methods
Industrial production of 2-Heptanone,5-(hydroxymethyl) often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-Heptanone,5-(hydroxymethyl) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5-(Carboxymethyl)heptan-2-one
Reduction: 5-(Hydroxymethyl)heptan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Heptanone,5-(hydroxymethyl) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 2-Heptanone,5-(hydroxymethyl) involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but a different core structure.
2-Heptanone: A ketone with a similar carbon chain length but lacking the hydroxymethyl group.
4-Heptanone: Another ketone isomer with the carbonyl group at a different position.
Uniqueness
2-Heptanone,5-(hydroxymethyl) is unique due to the presence of both a ketone and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-(hydroxymethyl)heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-8(6-9)5-4-7(2)10/h8-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPCIDAAZXTWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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